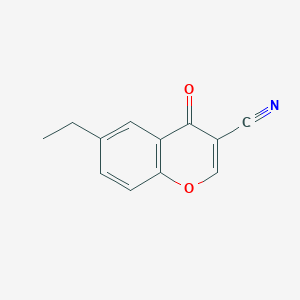

3-Cyano-6-ethylchromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-4-oxochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYXAOXVOYEENX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C(C2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409387 |

Source

|

| Record name | 6-ethyl-4-oxochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-19-6 |

Source

|

| Record name | 6-Ethyl-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50743-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethyl-4-oxochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-6-ethylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Cyano-6-ethylchromone

Introduction

3-Cyano-6-ethylchromone is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realms of pharmaceutical development and material science.[1] Its unique molecular architecture, featuring a chromone core substituted with a cyano and an ethyl group, imparts a distinct set of physicochemical properties that are pivotal to its application and reactivity.[1] This guide provides an in-depth analysis of these properties, offering both established data and predictive insights. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work. The chromone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known to be a component in a wide array of pharmacologically active compounds, including anticancer, anti-HIV, and anti-inflammatory agents.[2]

Core Molecular and Physical Properties

The fundamental physicochemical characteristics of a compound are the bedrock upon which its potential applications are built. For this compound, these properties dictate its behavior in both biological and chemical systems.

Structural and Molecular Data

The identity and basic properties of this compound are summarized in the table below. This information is crucial for accurate experimental design and data interpretation.

| Property | Value | Source |

| IUPAC Name | 6-Ethyl-4-oxo-4H-chromene-3-carbonitrile | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 50743-19-6 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Monoisotopic Mass | 199.06332 Da | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Purity | ≥ 98% (as determined by HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Thermal Properties

The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice.

| Property | Value | Source |

| Melting Point | 121-127 °C | [1] |

Solubility and Lipophilicity

For applications in drug development, understanding a compound's solubility and lipophilicity is paramount as these factors govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Lipophilicity

Lipophilicity is often expressed as the logarithm of the partition coefficient between octanol and water (LogP). While experimental LogP data for this compound is not published, computational predictions provide a valuable estimate.

| Parameter | Predicted Value | Source |

| XlogP | 2.3 | [3] |

An XlogP of 2.3 indicates that this compound has a moderate degree of lipophilicity. This is within the desirable range for oral drug candidates according to Lipinski's rule of five, which suggests a LogP of less than 5.[4]

Experimental Determination of Aqueous Solubility

A standard protocol to experimentally determine the aqueous solubility of this compound would involve the shake-flask method, followed by HPLC quantification.

Protocol: Shake-Flask Solubility Assay

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: Add an excess amount of this compound to each buffer in a sealed vial.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the clear supernatant using a validated HPLC-UV method against a standard curve of known concentrations to determine the amount of dissolved compound.

This workflow can be visualized as follows:

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are not publicly available, this section outlines the expected characteristics based on its structure and general knowledge of chromone derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the chromone ring, and a singlet for the proton at the C2 position. The chemical shifts would provide information about the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for all 12 carbons in the molecule, including the characteristic carbonyl carbon (C4) of the chromone ring at a downfield shift, the cyano carbon, and the carbons of the ethyl group and the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the key functional groups:

-

A sharp, strong band around 2230-2210 cm⁻¹ for the C≡N (cyano) stretch.

-

A strong, sharp band around 1660-1640 cm⁻¹ for the C=O (ketone) stretch of the γ-pyrone ring.[5]

-

Bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic and pyrone rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

High-Resolution MS (HRMS): Would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Tandem MS (MS/MS): Would reveal characteristic fragmentation patterns, likely involving the loss of CO, HCN, or cleavage of the ethyl group, which can be used for structural elucidation. Predicted collision cross-section (CCS) values are available, which can aid in identification in ion mobility-mass spectrometry setups.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromone derivatives are known to be chromophoric and often fluorescent.[1][2] The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, would likely show absorption maxima characteristic of the extended π-system of the chromone ring. This property is key to its use in developing fluorescent probes.[1]

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the electrophilic carbonyl carbon, the electron-withdrawing cyano group, and the aromatic ring system.

-

Electrophilic Center: The carbonyl group at the C4 position is susceptible to nucleophilic attack.

-

Michael Addition: The C2-C3 double bond is activated by the electron-withdrawing cyano and carbonyl groups, making it a potential Michael acceptor.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the ethyl group and the ether oxygen influencing the position of substitution.

The compound should be stored at cool temperatures (0-8 °C) to maintain its stability and prevent degradation.[1]

Applications and Biological Relevance

The physicochemical properties of this compound make it a versatile building block in several areas of research and development.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1] The chromone scaffold is a well-established pharmacophore with diverse biological activities.[2][7]

-

Fluorescent Probes: Its inherent fluorescent characteristics are utilized in creating probes for biological imaging, enabling the visualization of cellular processes.[1]

-

Antioxidant Formulations: The compound has demonstrated antioxidant properties, making it a candidate for use in cosmetics and health supplements to mitigate oxidative stress.[1]

-

Material Science: It is explored for developing advanced polymers and coatings that require enhanced thermal stability.[1]

-

Agrochemicals: There is potential for its use in developing new agrochemicals to improve crop resistance.[1]

The following diagram illustrates the logical flow from the core properties of the molecule to its diverse applications.

Caption: From Physicochemical Properties to Applications.

Conclusion

This compound is a compound of significant scientific interest due to a combination of favorable physicochemical properties. Its moderate lipophilicity, thermal stability, and fluorescent nature make it a valuable intermediate and research tool. While a comprehensive experimental dataset is still emerging, the available information, supplemented by predictive modeling and an understanding of related chromone chemistry, provides a robust framework for its utilization in drug discovery, diagnostics, and material science. Further research to fully characterize its solubility, pKa, and detailed spectroscopic properties will undoubtedly expand its applications.

References

-

This compound - CHEMICAL POINT. [Link]

-

Nchinda, A. T. (2003). Chemical Studies of Selected Chromone Derivatives. Rhodes University. [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences. [Link]

-

Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports. [Link]

-

Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank. [Link]

-

This compound (C12H9NO2) - PubChemLite. [Link]

-

Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry. [Link]

-

On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society. [Link]

-

General Methods of Preparing Chromones. ResearchGate. [Link]

-

Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds. [Link]

-

Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

-

The synthesis of 3‐selenocyanochromones. ResearchGate. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

-

Chromone | C9H6O2 | CID 10286 - PubChem. [Link]

-

Chromone: a valid scaffold in Medicinal Chemistry. CORE. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijrpc.com [ijrpc.com]

- 3. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

Synthesis pathways for 3-Cyano-6-ethylchromone.

An In-Depth Technical Guide to the Synthesis of 3-Cyano-6-ethylchromone

Abstract

The chromone scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound, in particular, serves as a crucial intermediate in the development of novel pharmaceutical agents and as a functional component in the design of fluorescent probes for biological imaging.[3] This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into a robust and widely-employed synthesis strategy centered around the Vilsmeier-Haack reaction, offering a detailed, step-by-step protocol. Furthermore, alternative synthetic routes are explored and compared, providing a broader perspective on the available methodologies. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Chromone Scaffold

The 1-benzopyran-4-one (chromone) ring system is the core fragment in a multitude of natural products, most notably flavonoids, and synthetic compounds of therapeutic interest.[4] The rigid, bicyclic structure of the chromone nucleus serves as an effective framework for interacting with diverse biological receptors and enzymes.[4] The introduction of a cyano (-CN) group at the 3-position is of particular synthetic value. The electron-withdrawing nature of the nitrile modifies the electronic properties of the pyrone ring, and it provides a versatile chemical handle for further molecular elaboration, allowing for its conversion into amines, carboxylic acids, or various heterocyclic systems.[5]

This compound (CAS No. 50743-19-6) is a key building block in this class.[3] The ethyl group at the 6-position enhances lipophilicity, which can be critical for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. Its utility has been demonstrated in the synthesis of potential therapeutics for neurological disorders and in the development of advanced analytical tools.[3][6] This guide focuses on elucidating the most efficient and reliable pathways for its laboratory-scale and potential pilot-scale synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the most strategic bond disconnections, leading back to simple, commercially available starting materials. The primary disconnection strategy targets the nitrile group and the chromone core itself.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights a three-stage synthesis:

-

Preparation of the Key Ketone: Synthesis of 2'-hydroxy-5'-ethylacetophenone from 4-ethylphenol.

-

Chromone Ring Formation: Cyclization of the ketone to form the 3-formylchromone intermediate via the Vilsmeier-Haack reaction.

-

Functional Group Transformation: Conversion of the 3-formyl group into the target 3-cyano group.

Primary Synthesis Pathway: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a highly efficient and widely adopted one-step method for synthesizing 3-formylchromones from substituted 2-hydroxyacetophenones.[1] This pathway is favored for its high yields and the ready availability of the required starting materials.

Caption: Overall workflow for the Vilsmeier-Haack pathway.

Stage 1: Synthesis of 2'-Hydroxy-5'-ethylacetophenone

The synthesis begins with the Fries rearrangement of an aryl ester. This reaction involves the intramolecular acylation of a phenol, catalyzed by a Lewis acid, to form an ortho- or para-hydroxyaryl ketone.

-

Acetylation of 4-Ethylphenol: 4-Ethylphenol is first converted to its acetate ester, 4-ethylphenyl acetate, to introduce the acetyl group that will be rearranged. This is a standard esterification, typically achieved with acetic anhydride and a base catalyst like pyridine.

-

Fries Rearrangement: The 4-ethylphenyl acetate is heated in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the generation of an acylium ion electrophile. This electrophile then attacks the electron-rich aromatic ring, preferentially at the ortho position due to chelation control with the phenolic oxygen upon workup. This regioselectivity is crucial for setting up the subsequent cyclization. A similar procedure is well-documented for the methyl analogue.[7]

Stage 2: Vilsmeier-Haack Formylation

This reaction introduces a formyl group at the 3-position while simultaneously constructing the pyrone ring.

-

Mechanism: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] The 2'-hydroxy-5'-ethylacetophenone reacts with the Vilsmeier reagent. The mechanism is believed to involve a double formylation, followed by an intramolecular cyclization and dehydration to yield the stable 3-formylchromone product.[1][8]

-

Causality: The choice of DMF and POCl₃ is standard; they are cost-effective and reliably generate the active electrophile. The reaction is typically run at a controlled temperature to manage the exothermic formation of the Vilsmeier reagent before the substrate is added.

Stage 3: Conversion to this compound

The final step is the conversion of the aldehyde functional group into a nitrile. This is a common two-step, one-pot transformation.

-

Oxime Formation: The 6-ethyl-3-formylchromone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable solvent, often in the presence of a mild base to liberate the free hydroxylamine. This forms the corresponding aldoxime intermediate.

-

Dehydration: The aldoxime is then dehydrated to the nitrile. Acetic anhydride is a highly effective and common reagent for this purpose, as it reacts with the oxime hydroxyl group to form a good leaving group, facilitating the elimination to form the cyano group.

Alternative Synthetic Strategies

While the Vilsmeier-Haack approach is highly effective, other methods exist for the synthesis of the chromone core, which could be adapted to produce the target molecule.

Baker-Venkataraman Rearrangement

This classical route involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to form the chromone.[9][10]

-

Pathway Logic:

-

Esterify 2'-hydroxy-5'-ethylacetophenone with a suitable acylating agent.

-

Treat the resulting ester with a strong base (e.g., KOH, NaH) to induce the intramolecular acyl transfer, forming a 1-(2-hydroxyphenyl)-1,3-diketone intermediate.[9][11]

-

Cyclize the diketone using a strong acid (e.g., H₂SO₄ in acetic acid) to yield the chromone.

-

-

Consideration: This method would not directly install the 3-cyano group. It would likely produce 6-ethyl-2-substituted-chromone, requiring further functionalization at the 3-position, making it a longer and less direct route for this specific target.

Caption: General workflow of the Baker-Venkataraman pathway.

Palladium-Catalyzed Carbonylative Sonogashira Coupling

Modern synthetic chemistry offers one-pot solutions using transition metal catalysis. The cyclocarbonylative Sonogashira coupling is a powerful method for this purpose.[12][13][14]

-

Pathway Logic: This reaction couples a 2-iodophenol with a terminal alkyne under a carbon monoxide (CO) atmosphere, catalyzed by a palladium complex.[13]

-

Application to Target: To synthesize this compound, one would need 4-ethyl-2-iodophenol and propargyl nitrile (cyanoacetylene), though the latter is highly reactive. A more practical approach might involve using a protected alkyne and deprotecting/converting to the nitrile post-cyclization.

-

Consideration: This method offers high efficiency and atom economy. However, it requires specialized equipment (for handling CO gas), potentially expensive palladium catalysts, and the synthesis of specific precursors (2-iodophenols), which may make it less suitable for routine laboratory synthesis compared to the classical routes.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Reaction | Starting Materials | Number of Steps (from 4-ethylphenol) | Advantages | Disadvantages |

| Primary Pathway | Vilsmeier-Haack | 4-Ethylphenol, Acetic Anhydride, POCl₃, DMF | 3 | High yields, reliable, cost-effective reagents, direct installation of 3-formyl precursor.[1] | Use of corrosive POCl₃. |

| Alternative 1 | Baker-Venkataraman | 2'-Hydroxy-5'-ethylacetophenone, Acylating Agent, Base, Acid | >4 | Well-established, good for flavone synthesis.[10] | Indirect route for 3-cyano substitution, requires additional steps for functionalization. |

| Alternative 2 | Sonogashira Coupling | 4-Ethyl-2-iodophenol, Terminal Alkyne, CO gas, Pd-catalyst | ~3 | One-pot cyclization, high atom economy.[13][14] | Requires CO gas, expensive catalyst, potentially unstable alkyne substrate. |

Detailed Experimental Protocols (Primary Pathway)

Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.

Synthesis of 2'-Hydroxy-5'-ethylacetophenone

-

Acetylation: To a stirred solution of 4-ethylphenol (1.0 equiv) in pyridine (2.0 equiv) at 0 °C, slowly add acetic anhydride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture into cold 1M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure to yield 4-ethylphenyl acetate, which can be used without further purification.

-

Fries Rearrangement: Cautiously add anhydrous aluminum chloride (1.2 equiv) to 4-ethylphenyl acetate (1.0 equiv). Heat the mixture in an oil bath to 150-160 °C and maintain for 3-4 hours. Monitor the reaction by TLC. Cool the reaction mixture to room temperature, then carefully quench by adding it to a mixture of crushed ice and concentrated HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2'-hydroxy-5'-ethylacetophenone as a solid.

Synthesis of 6-Ethyl-3-formylchromone

-

Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 equiv) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 2.0 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Reaction with Substrate: Add a solution of 2'-hydroxy-5'-ethylacetophenone (1.0 equiv) in a minimal amount of DMF to the prepared Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 6-8 hours.

-

Work-up: Cool the reaction mixture to 0 °C and carefully pour it into a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum to yield 6-ethyl-3-formylchromone.[15]

Synthesis of this compound

-

Oxime Formation & Dehydration: To a solution of 6-ethyl-3-formylchromone (1.0 equiv) in formic acid, add hydroxylamine hydrochloride (1.2 equiv). Heat the mixture to reflux for 1-2 hours. The formic acid acts as both the solvent and the dehydrating agent in this case, providing a direct conversion.

-

Work-up: After cooling, pour the reaction mixture into ice water. A solid will precipitate. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford pure this compound as a pale yellow crystalline solid.[3]

Conclusion

The synthesis of this compound is most effectively achieved via a three-stage pathway commencing with the Fries rearrangement of 4-ethylphenyl acetate, followed by a Vilsmeier-Haack formylation-cyclization, and concluding with the conversion of the intermediate aldehyde to the target nitrile. This approach is robust, high-yielding, and utilizes readily accessible reagents, making it the preferred method for laboratory and potential scale-up applications. While modern catalytic methods like the Sonogashira coupling offer elegant one-pot solutions, the classical Vilsmeier-Haack pathway remains superior in terms of cost, simplicity, and practicality for this specific molecular target. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

- BenchChem. (n.d.). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.

- Al-Masum, M., & El-Boraey, H. A. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Omega, 5(50), 32709–32720.

- Alfa Chemistry. (n.d.). Baker-Venkataraman Rearrangement.

-

Wikipedia. (2023). Baker–Venkataraman rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

-

ACS Publications. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. Retrieved from [Link]

-

Wikipedia. (2023). Kostanecki acylation. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Retrieved from [Link]

- Shipman, M. (2014).

- Majhi, S. (2024). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. Current Indian Science, 2(1).

- ResearchGate. (n.d.). Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction.

- Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

- ScienceDirect. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.

- ResearchGate. (n.d.). General Methods of Preparing Chromones.

- ResearchGate. (2013). C-Alkynylation of Chromones by Sonogashira Reaction.

- BenchChem. (n.d.). A Comprehensive Review of Synthetic Strategies for Substituted Chromones.

- Scientific Research Publishing. (n.d.). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF.

-

Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Retrieved from [Link]

-

Beilstein Journals. (2024). Domino reactions of chromones with activated carbonyl compounds. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis strategies of 3‐substituted chromones.

-

Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

- Chem-Impex. (n.d.). 3-Cyano-6-methylchromone.

- Chem-Impex. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ijrpc.com [ijrpc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 8. scite.ai [scite.ai]

- 9. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural Characterization and Analysis of 3-Cyano-6-ethylchromone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural characterization and analysis of 3-Cyano-6-ethylchromone (6-ethyl-4-oxo-4H-chromene-3-carbonitrile), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a standard recitation of data, offering insights into the rationale behind analytical choices and the interpretation of spectral data, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a member of the chromone family, a class of compounds known for their diverse biological activities. The presence of the cyano group at the 3-position and an ethyl group at the 6-position on the chromone scaffold imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel bioactive molecules and functional materials.[1] Its applications are noted in the development of pharmaceutical agents, particularly those targeting neurological disorders, and as fluorescent probes for biological imaging.[1] The chromone backbone contributes to the light-emitting characteristics that are beneficial for creating optical materials and sensors.[2]

This guide will detail the synthetic pathway, purification, and in-depth structural elucidation of this compound through a multi-technique analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and a discussion on the utility of X-ray crystallography.

Synthesis and Purification: A Pathway to a Privileged Scaffold

The synthesis of this compound can be achieved through a well-established route for chromone formation, often involving the Vilsmeier-Haack reaction or variations thereof. A plausible and efficient synthetic approach starts from the readily available 4-ethylphenol.

Experimental Protocol: Synthesis of this compound

-

Step 1: Friedel-Crafts Acylation of 4-ethylphenol. To a solution of 4-ethylphenol in a suitable solvent (e.g., nitrobenzene or dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Acetyl chloride is then added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred until completion, followed by quenching with ice-water and extraction to yield 1-(4-ethyl-2-hydroxyphenyl)ethanone.

-

Step 2: Vilsmeier-Haack Formylation. The resulting 1-(4-ethyl-2-hydroxyphenyl)ethanone is subjected to Vilsmeier-Haack conditions. A mixture of phosphorus oxychloride and dimethylformamide (DMF) is prepared, to which the substituted acetophenone is added. The reaction is heated, and upon completion, the mixture is poured onto crushed ice. The resulting solid, 6-ethyl-3-formylchromone, is filtered and washed.

-

Step 3: Conversion of the Aldehyde to a Nitrile. The 6-ethyl-3-formylchromone is then converted to the corresponding nitrile. A common method involves reacting the aldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration using a reagent such as acetic anhydride or thionyl chloride to yield this compound.

Purification

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pale yellow crystalline solid.[1] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structural confirmation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, vinylic, and ethyl protons. Based on the analysis of the closely related 3-cyano-6-methylchromone, the following resonances can be anticipated in a deuterated solvent like CDCl₃:

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzene ring will show coupling patterns consistent with their substitution.

-

Vinylic Proton: A sharp singlet for the proton at the C2 position of the chromone ring, typically downfield due to the influence of the adjacent oxygen and carbonyl group.

-

Ethyl Group Protons: A characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~175-180 | The carbonyl carbon of the chromone ring is characteristically deshielded. |

| Aromatic Carbons | ~115-160 | Six distinct signals are expected for the carbons of the benzene ring. |

| Vinylic Carbons | ~110-160 | Two signals corresponding to the C2 and C3 carbons of the pyran ring. |

| Nitrile (C≡N) | ~115-120 | The carbon of the cyano group appears in this characteristic region. |

| Ethyl Group Carbons | ~15-30 | Two signals for the methylene (-CH₂) and methyl (-CH₃) carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2220 - 2260 | Stretching |

| Carbonyl (C=O) | 1630 - 1660 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O-C | 1000 - 1300 | Asymmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

The presence of a strong, sharp band around 2230 cm⁻¹ is a definitive indicator of the cyano group. The carbonyl stretch of the chromone ring is also a prominent feature.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₉NO₂), the expected monoisotopic mass is approximately 199.06 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be observed. Common fragmentation pathways for chromones involve retro-Diels-Alder reactions and losses of small neutral molecules like CO. For this compound, key fragments could arise from:

-

Loss of the ethyl group.

-

Loss of CO from the pyranone ring.

-

Cleavage of the chromone ring system.

Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, can aid in the interpretation of electrospray ionization (ESI) mass spectra.[4]

Crystallographic Analysis: The Definitive 3D Structure

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Obtaining suitable crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for X-ray Crystallography

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Comprehensive Analytical Portrait

The structural characterization of this compound is a prime example of the power of a multi-technique analytical approach. By combining the insights from NMR, IR, and MS, a detailed and self-validating structural assignment can be achieved. While specific experimental data for this exact compound is not widely published, a robust characterization can be inferred from the data of closely related analogs and the foundational principles of spectroscopic interpretation. For researchers and drug development professionals, a thorough understanding of these analytical techniques is paramount for the confident identification and advancement of novel chemical entities.

References

-

PubChem. 3-Cyano-6-methylchromone. [Link]

-

MySkinRecipes. 6-Ethyl-4-oxo-4H-chromene-3-carbonitrile. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. 2015, 7(11):117-129. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Journal of the Chemical Society (Resumed). 521. Chromones and flavones. Part III. Synthesis of some cyano-chromones and -flavones. 1961, 2663. [Link]

-

ResearchGate. Spectroscopic and Quantum Computational Investigation of 3-Cyano chromone. [Link]

-

Acta Crystallographica Section E. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. 2012, 68(Pt 11), o2920. [Link]

-

ResearchGate. Figure S12. IR spectrum of compound 6. [Link]

-

Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

PubChemLite. This compound (C12H9NO2). [Link]

-

SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]

-

ResearchGate. Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. [Link]

-

MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

-

OUCI. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. [Link]

-

On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. [Link]

-

Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

-

SciSpace. advances in - heterocyclic chemistry. [Link]

-

ResearchGate. Crystal structure of (- ) - N- [(3R, 4S) - 6- cyano- 3- hydroxy- 2, 2- dimethylchroman- 4- yl] - N- methylethansulfonamide hydrate, (CN) C9OH5(CH3) 2(OH) N(CH3) SO2C2H5 · 0.34H2O. [https://www.researchgate.net/publication/244670220_Crystal_structure_of_--N-(3R_4S_-6-_cyano-_3-_hydroxy-_2_2-_dimethylchroman-_4-yl-_N-_methylethansulfonamide_hydrate_CN_C9OH5CH3_2OH_NCH3SO2C2H5_034H2O]([Link]

-

NIH. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. [Link]

-

ResearchGate. Figure S 9: 13 C{ 1 H} NMR spectrum of 3 in C6D6. *solvent residue signal. [Link]

-

NIH. 6-Ethyl-3-methylnonane. [Link]

-

National Institute of Standards and Technology. 3-Pentanone. [Link]

-

Synthesis of 2-Amino-3-cyano-7-hydroxy-4H-chromenes Using L-Proline as a Biocatalyst. [Link]

Sources

The Pharmacological Versatility of Chromones: A Technical Guide to Their Biological Activities

Abstract

The chromone scaffold, a benzopyran-4-one core, is a "privileged structure" in medicinal chemistry, widely recognized for its presence in a vast array of natural products and synthetic compounds with significant pharmacological potential.[1][2] This versatility has made chromone derivatives a focal point for drug discovery and development.[3][4] This in-depth technical guide provides a comprehensive exploration of the core biological activities of chromone derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, elucidating the underlying mechanisms of action, presenting quantitative data, and providing detailed experimental protocols and visualizations to facilitate further research and application.

Introduction: The Chromone Scaffold - A Privileged Platform in Drug Discovery

Chromones, and their derivatives, are heterocyclic compounds that are ubiquitous in the plant kingdom.[5][6] Their inherent structural features allow for diverse substitutions, which in turn modulates their biological activities, making them ideal candidates for the development of novel therapeutics.[2] The wide range of pharmacological activities exhibited by these compounds, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, underscores their importance in medicinal chemistry.[3][5][7][8] This guide will systematically explore these key biological activities, providing the technical insights necessary to harness the full potential of the chromone scaffold.

Anticancer Activity of Chromone Derivatives

Chromone derivatives have emerged as promising anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[2][8] Their multifaceted mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and metastasis.[2][9]

Mechanisms of Anticancer Action

A primary mechanism by which chromone derivatives exert their anticancer effects is through the inhibition of protein kinases .[2] These enzymes are pivotal in cell signaling and are often dysregulated in cancer.

-

p38 MAP Kinase Inhibition: Certain chromone derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[10][11][12] The p38 MAPK pathway is implicated in cancer cell proliferation and survival.[5] By inhibiting this pathway, these derivatives can suppress tumor growth. For instance, some 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have shown p38α inhibition with IC50 values in the low nanomolar range.[11][12]

-

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade in cancer. Some chromone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[2]

The following diagram illustrates the inhibition of these key signaling pathways by chromone derivatives.

Caption: Anticancer mechanisms of chromones via PI3K/mTOR and p38 MAPK pathway inhibition.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of chromone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro assays such as the MTT assay. A lower IC50 value indicates greater potency.

| Chromone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Epiremisporine H (3) | HT-29 (Colon) | 21.17 ± 4.89 | [3][13] |

| Epiremisporine H (3) | A549 (Lung) | 31.43 ± 3.01 | [3][13] |

| Epiremisporine D (3) | A549 (Lung) | 43.82 ± 6.33 | [14] |

| Epiremisporine B (4) | A549 (Lung) | 32.29 ± 4.83 | [14] |

| Chromone-Triazole Dyad (2a) | T-47D (Breast) | 0.65 | [15] |

| Chromone-Triazole Dyad (2b) | PC3 (Prostate) | 0.24 | [15] |

| Chromone-Triazole Dyad (2b) | MDA-MB-231 (Breast) | 0.32 | [15] |

| Furochromone Derivative (6) | MCF-7 (Breast) | 0.18 ± 0.02 | [16] |

| Furochromone Derivative (8a) | MCF-7 (Breast) | 0.23 ± 0.05 | [16] |

| Furochromone Derivative (8b) | MCF-7 (Breast) | 0.31 ± 0.04 | [16] |

| Compound A1 | Breast Cancer | 37.13 µg/ml | [7] |

| Compound 6b | HCT-116 (Colon) | 18.6 µg/mL | [17] |

| Compound 11 | HCT-116 (Colon) | 29.2 µg/mL | [17] |

| Compound 11c | NCI-H187 (Lung) | 36.79 | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of living cells.[19]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[22]

-

Compound Treatment: Treat the cells with various concentrations of the chromone derivatives for a specified period (e.g., 24, 48, or 72 hours).[21] Include untreated and vehicle controls.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20][22]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[22]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[19][22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[23]

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Activity of Chromone Derivatives

Chromone derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[2][6][24]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chromones are often attributed to their ability to modulate key inflammatory pathways.

-

Inhibition of Pro-inflammatory Mediators: Many chromone derivatives inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2][5][25]

-

Modulation of MAPK Pathways: As with their anticancer activity, chromones can also modulate MAPK signaling pathways to exert anti-inflammatory effects. For example, the derivative DCO-6 has been shown to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[2][5][25]

-

COX and LOX Inhibition: Some chromone derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6][24]

The following diagram depicts the anti-inflammatory mechanism of a chromone derivative via inhibition of the p38 MAPK pathway.

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

Conclusion and Future Perspectives

Chromone and its derivatives represent a highly versatile and pharmacologically significant class of compounds. T[2]heir "privileged" scaffold has been successfully modified to yield potent agents with anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutics based on the chromone core. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy.

References

-

Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. (2011). Journal of Medicinal Chemistry. [Link]

-

Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. (2016). Der Pharma Chemica. [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2021). Marine Drugs. [Link]

-

Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. (2025). Medicinal Chemistry Research. [Link]

-

A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. (2012). PLoS ONE. [Link]

-

Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. (2011). Journal of Medicinal Chemistry. [Link]

-

A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. (2012). PubMed. [Link]

-

Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. (2011). PubMed. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. (2021). PubMed. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023). Asian Journal of Chemistry. [Link]

-

Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. (2013). Medicinal Chemistry. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

Chromones: a promising ring system for new anti-inflammatory drugs. (2016). Ask this paper. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. (2015). International Journal of Molecular Sciences. [Link]

-

shows the IC 50 values of the studied chromones against TA3 and... (n.d.). ResearchGate. [Link]

-

Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities. (2021). Marine Drugs. [Link]

-

IC50 of the highly anti-proliferative active compounds against human... (n.d.). ResearchGate. [Link]

-

Synthesis and Molecular Docking Studies of New Furochromone Derivatives As p38 α MAPK Inhibitors Targeting Human Breast Cancer MCF-7 cells. (2022). ResearchGate. [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2021). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. (2011). ResearchGate. [Link]

-

One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). Molecules. [Link]

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). Mini-Reviews in Medicinal Chemistry. [Link]

-

Antibacterial activity of chromone-tetrazoles and fluorine-containing... (2022). ResearchGate. [Link]

-

Chemical structures of some anticancer chromones. (n.d.). ResearchGate. [Link]

-

Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. (2017). PharmaInfo. [Link]

-

Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2021). Antioxidants. [Link]

-

DPPH and ABTS Radical Scavenging Assays. (n.d.). Scribd. [Link]

-

Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. (2019). ResearchGate. [Link]

-

Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. (2021). ResearchGate. [Link]

-

DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

-

Synthesis, crystal structure, DFT calculations, in-vitro and in-silico studies of novel chromone-isoxazoline conjugates as antibacterial and anti-inflammatory agents. (2024). Scientific Reports. [Link]

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules. [Link]

-

The toxicity of the described series of compounds (IC50 [μM]). (n.d.). ResearchGate. [Link]

-

One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). PubMed Central. [Link]

-

Synthesis and antioxidant properties of new chromone derivatives. (2009). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmainfo.in [pharmainfo.in]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atcc.org [atcc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Chromones: A Promising Ring System for New Anti-inflammatory Drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Cyano-6-ethylchromone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 3-Cyano-6-ethylchromone is not extensively available in current scientific literature. This guide, therefore, presents a scientifically-grounded putative mechanism of action based on the well-documented biological activities of the broader chromone chemical class. The proposed mechanisms are inferred from studies on structurally related chromone derivatives and should be considered as a hypothetical framework to guide future research.

Introduction: The Therapeutic Potential of the Chromone Scaffold

The chromone core, a benzopyran-4-one structure, is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread presence in natural products and synthetic compounds with significant pharmacological activities.[1] Chromone derivatives have demonstrated a remarkable spectrum of biological effects, including neuroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] The versatility of the chromone nucleus allows for diverse substitutions, critically influencing the resulting pharmacological profile.[1] this compound, a synthetic derivative, is noted for its utility as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. This guide will explore the potential mechanisms through which this compound may exert its therapeutic effects, drawing parallels from established research on analogous compounds.

Part 1: Putative Neuroprotective Mechanisms of Action

Chromone derivatives are increasingly investigated as multi-target agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] Their neuroprotective effects are often attributed to the modulation of key enzymatic pathways and the mitigation of oxidative stress and neuroinflammation.[3][4]

Inhibition of Key Neuropathological Enzymes

A primary proposed mechanism for the neuroprotective action of chromone derivatives is the inhibition of enzymes critically involved in the progression of neurodegenerative disorders, namely cholinesterases (ChEs) and monoamine oxidases (MAOs).[3][4][5]

-

Cholinesterase (AChE and BuChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several chromone derivatives have been identified as potent inhibitors of both AChE and BuChE.[3][6] Molecular modeling and kinetic studies of some chromone-donepezil hybrids suggest a mixed-type inhibition, where the molecule binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[7][8] This dual binding can be more effective in preventing acetylcholine hydrolysis.

-

Monoamine Oxidase (MAO-A and MAO-B) Inhibition: MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Overactivity of MAOs can lead to increased oxidative stress and neuronal damage, particularly in Parkinson's disease. Chromone derivatives have been shown to be potent and selective inhibitors of both MAO-A and MAO-B.[5][9] The inhibition is often competitive and reversible.[3] The selectivity for MAO-A or MAO-B can be tuned by altering the substitution pattern on the chromone ring.[10]

Below is a diagram illustrating the proposed inhibitory action of a chromone derivative on a key neurological enzyme.

Caption: Putative inhibition of Monoamine Oxidase (MAO) by this compound.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a standard fluorometric assay to determine the inhibitory potential of a test compound like this compound against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine)

-

MAO-B inhibitor (e.g., Pargyline as a positive control)

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add 50 µL of the assay buffer.

-

Add 25 µL of the test compound dilutions or the positive/negative controls.

-

Add 25 µL of the MAO-B enzyme solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the kynuramine substrate.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 310 nm and an emission wavelength of 400 nm. Continue to take readings every 5 minutes for 30 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the MAO-B activity.

| Compound | Target | IC50 (nM) | Inhibition Type |

| Reference Chromone A | MAO-B | 2.8 | Reversible |

| Reference Chromone B | AChE | 370 | Mixed-type |

| This compound | MAO-B | Hypothetical | To be determined |

| This compound | AChE | Hypothetical | To be determined |

| Table 1: Illustrative inhibitory concentrations (IC50) of reference chromone derivatives against key neurological targets. |

Part 2: Potential Anti-inflammatory Mechanism of Action

Chronic neuroinflammation is a key feature of many neurodegenerative diseases. Chromone derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating signaling pathways involved in the inflammatory response and inhibiting the production of pro-inflammatory mediators.[1][11]

A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[12] This compound significantly reduced the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-1β, and IL-6.[12] It is plausible that this compound shares a similar mechanism.

Caption: Proposed anti-inflammatory mechanism via inhibition of the ROS-p38 MAPK pathway.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage inhibition of NO production for each concentration of the test compound compared to the LPS-only control.

Part 3: Potential Antioxidant Mechanism of Action

The chromone scaffold is known to possess antioxidant properties, which are crucial for neuroprotection as oxidative stress is a major contributor to neuronal damage.[13][14] The antioxidant activity of chromones is largely dependent on their chemical structure, particularly the presence and position of hydroxyl groups.[13][15]

The primary antioxidant mechanism of chromone derivatives is their ability to scavenge free radicals.[14] They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage.[14][15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromone and donepezil hybrids as new multipotent cholinesterase and monoamine oxidase inhibitors for the potential treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromone and donepezil hybrids as new multipotent cholinesterase and monoamine oxidase inhibitors for the potential treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pharmainfo.in [pharmainfo.in]

- 12. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and antioxidant properties of new chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromone Scaffold: A Comprehensive Technical Guide to its Discovery and Natural Proliferation

Abstract

The chromone (4H-chromen-4-one) framework represents a cornerstone in the architecture of natural products and pharmacologically active molecules.[1][2] As a "privileged structure" in medicinal chemistry, its benzo-γ-pyrone core is the foundation for a vast array of derivatives exhibiting significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] This technical guide provides an in-depth exploration of the discovery and natural origins of chromone compounds, designed for researchers, scientists, and professionals in drug development. We will traverse the historical milestones of their initial isolation, survey their widespread distribution in the plant and microbial kingdoms, and elucidate the biosynthetic pathways that give rise to their structural diversity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the extraction, isolation, and characterization of chromones from natural matrices, empowering researchers to harness the therapeutic potential of this remarkable class of compounds.

A Historical Perspective: The Dawn of Chromone Chemistry

The journey into the world of chromones began not in a modern laboratory, but through the lens of traditional medicine. The first chromone to be isolated and characterized in its pure form for clinical use was khellin .[2] This compound was extracted from the seeds of the Eastern Mediterranean plant Ammi visnaga, a plant whose decoctions had been used for centuries as a diuretic and smooth muscle relaxant.[2] Khellin was first prepared in an impure form in 1892, with its main active ingredient being isolated in its pure form in 1934.[2] Pharmacological studies revealed its potent smooth muscle relaxant properties, leading to its use in treating conditions like ureteric colic, and later, bronchial asthma and angina pectoris.[2][4] The discovery and clinical application of khellin sparked significant interest in the chromone nucleus, paving the way for the exploration of other naturally occurring and synthetic derivatives. This historical precedent underscores the importance of ethnobotanical knowledge in modern drug discovery.

Natural Sources of Chromone Compounds: A Ubiquitous Presence

Chromone derivatives are widely distributed throughout the natural world, functioning as secondary metabolites in a diverse range of organisms. They are particularly abundant in the plant kingdom but are also found in fungi, bacteria, and even lichens.[3][5]

Plant Kingdom: A Rich Reservoir

Plants are the most prolific source of chromone compounds, where they play roles in defense against pathogens and UV radiation, and contribute to pigmentation.[6] Numerous plant families and genera are known to be rich in chromones and their glycosides. Notable examples include:

-

Aloe species (Asphodelaceae): The leaves of various Aloe species, particularly Aloe vera, are a well-known source of aloesin and its derivatives.[5][7] These compounds are recognized for their tyrosinase inhibitory activity, making them valuable in cosmetic preparations for hyperpigmentation.[5][7]

-

Aquilaria species (Thymelaeaceae): Agarwood, the resinous heartwood of Aquilaria trees, is a rich source of 2-(2-phenylethyl)chromones.[8] These compounds are major constituents of the essential oil and are responsible for the characteristic aroma of agarwood, which is highly valued in perfumery and traditional medicine.[8]

-

Saposhnikovia divaricata (Apiaceae): The roots of this medicinal plant are a source of various furochromones, such as prim-O-glucosylcimifugin and cimifugin.[1]

-

Cassia species (Fabaceae): This genus is known to produce a variety of chromone alkaloids.[9]

-

Hypericum perforatum (Hypericaceae): Commonly known as St. John's Wort, the aerial parts of this plant contain a complex mixture of secondary metabolites, including chromones as part of its total flavonoid content.[1]

The yield of specific chromone compounds can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time.

Table 1: Quantitative Yields of Selected Chromone Compounds from Plant Sources

| Plant Species | Plant Part | Chromone Compound(s) | Yield | Reference(s) |

| Saposhnikovia divaricata | Roots | prim-O-glucosylcimifugin | 0.29% (crude extract) -> 13.07% (enriched) | [1] |

| cimifugin | 0.06% (crude extract) -> 2.83% (enriched) | [1] | ||

| 5-O-methylvisamminside | 0.37% (crude extract) -> 16.91% (enriched) | [1] | ||

| Aloe vera | Skin | Aloesin | 292.6 ± 0.5 mg / 100 g | [1] |

| Aquilaria sinensis | Agarwood | 2-(2-phenylethyl)chromones (total) | Up to 76.78% of ethanol extract | [1] |

| Hypericum perforatum | Aerial Parts | Total Flavonoids (including chromones) | 4.8 - 11.4% of dry extract | [1] |

Fungal and Bacterial Sources

While less common than in plants, fungi and bacteria are also sources of structurally unique and biologically active chromones.[3][5] Several fungal genera, including Aspergillus, Penicillium, and Mycoleptodiscus, are known to produce chromone derivatives.[2] For instance, Altechromone A has been isolated from fungi of the Alternaria species.[10] Bacterial sources include actinomycetes, such as Streptomyces and Saccharothrix species, which have been found to produce chromone glycosides.[3] The discovery of chromones from microbial sources highlights the vast and underexplored chemical diversity of the microbial world.

Biosynthesis of the Chromone Core